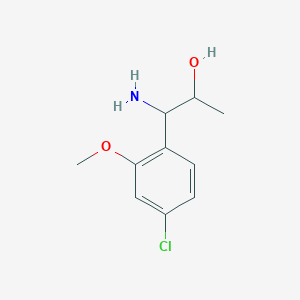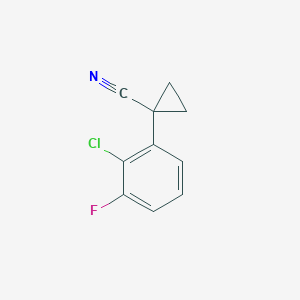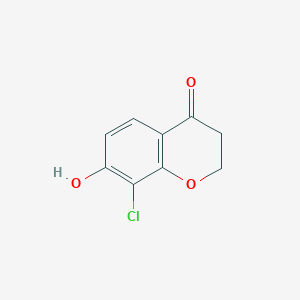![molecular formula C8H4FN3 B13049794 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3. This compound is part of the pyrazolopyridine family, known for its diverse applications in medicinal chemistry and material science. The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. One common method includes the use of Selectfluor as a fluorinating reagent. The reaction is carried out in anhydrous acetonitrile (MeCN) under controlled conditions to ensure the complete consumption of the fluorinating reagent .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of N-aminopyridinium salts and direct fluorination of the pyrazole ring with N–F reagents. These methods are scalable and can be optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce various reduced derivatives .
Applications De Recherche Scientifique
7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties
Mécanisme D'action
The mechanism of action of 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to selectively bind to specific targets, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
- 3-Fluoropyrazolo[1,5-A]pyridine-2-carboxylic acid methyl ester
- 3-Fluoro-2-phenylpyrazolo[1,5-A]pyridine
Comparison: Compared to similar compounds, 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile exhibits unique properties due to the presence of the cyano group (–CN) and the fluorine atom. These functional groups enhance its chemical stability, biological activity, and ability to participate in various chemical reactions. The compound’s unique structure also allows for selective interactions with specific molecular targets, making it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C8H4FN3 |
|---|---|
Poids moléculaire |
161.14 g/mol |
Nom IUPAC |
7-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-8-3-1-2-7-6(4-10)5-11-12(7)8/h1-3,5H |
Clé InChI |
SNWGSXHLBOCZOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=NN2C(=C1)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-C]pyridin-4-one](/img/structure/B13049712.png)
![(1S,2R)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049719.png)
![(3R)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049726.png)
![(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049727.png)
![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
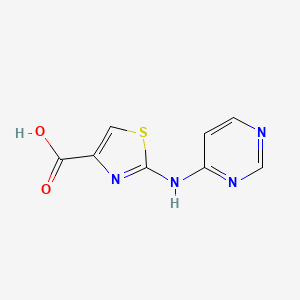

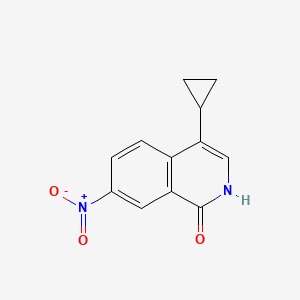
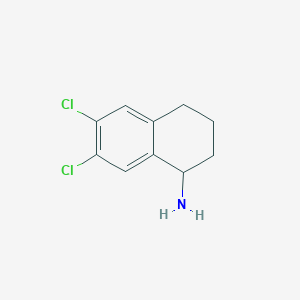
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
